HIV-1 inhibitor-49
Description
Current Paradigms in HIV-1 Antiretroviral Therapy Development
Evolution of HIV-1 Inhibitor Classes and Mechanisms
Since the identification of HIV as the cause of AIDS in 1985, scientists have developed several classes of inhibitors, each targeting a specific viral process. wikipedia.org
Reverse Transcriptase Inhibitors: These were among the first successful antiretroviral drugs. They block the reverse transcriptase enzyme, which is essential for converting the viral RNA into DNA. This class is further divided into Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.gov NRTIs act as chain terminators during DNA synthesis, while NNRTIs bind to a different site on the enzyme to inhibit its function. nih.govnih.gov
Protease Inhibitors (PIs): Introduced in the mid-1990s, PIs were a cornerstone of the first HAART regimens. wikipedia.org They work by blocking the HIV protease enzyme, which is responsible for cleaving large viral polyproteins into smaller, functional proteins required for assembling new, infectious virus particles. wikipedia.orgscbt.comnih.gov
Integrase Strand Transfer Inhibitors (INSTIs): This class of drugs prevents the viral DNA from being integrated into the host cell's genome by targeting the integrase enzyme. mdpi.combrieflands.com Elvitegravir is an example of an INSTI. dovepress.com
Entry Inhibitors: These drugs block the virus from entering the host's CD4+ T cells. This can be achieved by targeting the viral envelope protein gp120 or the host cell receptors. pnas.orgresearchgate.net
Capsid Inhibitors: A newer class of drugs, these inhibitors target the viral capsid protein (CA), which is involved in multiple stages of the viral life cycle, including the uncoating of the virus after entry and the assembly of new viral particles. plos.org Lenacapavir is a notable example of a potent, long-acting capsid inhibitor. plos.org
Significance of Novel HIV-1 Inhibitor Discovery in Addressing Treatment Challenges
Furthermore, current antiretroviral regimens can have long-term side effects and require strict daily adherence. Novel inhibitors that offer better safety profiles, reduced dosing frequency (long-acting formulations), and improved convenience can significantly enhance the quality of life for people living with HIV. pnas.orgplos.org The discovery of new inhibitor classes also provides alternative treatment options for patients who have developed resistance to multiple existing drugs. asm.orgopenaccessjournals.com
Contextualizing HIV-1 Inhibitor-49 within Contemporary HIV-1 Research
This compound, also referred to as compound 9h in some research, is a novel compound identified as a HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analog. medchemexpress.commedchemexpress.com It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). medchemexpress.commedchemexpress.com
This places it within a well-established class of antiretrovirals, but its novelty lies in its specific chemical structure and properties, which have been designed to overcome some of the limitations of older NNRTIs. medchemexpress.commedchemexpress.com Research into this compound aligns with the current paradigm of developing more potent and safer inhibitors. medchemexpress.commedchemexpress.com
Detailed Research Findings on this compound
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₈F₂N₂O₃S |
| Molecular Weight | 416.44 |
| Target | HIV-1 Reverse Transcriptase |
| Pathway | Anti-infection |
Data sourced from MedChemExpress. medchemexpress.com
In Vitro Efficacy
This compound has demonstrated potent activity against wild-type HIV-1 and certain mutant strains in laboratory settings. medchemexpress.commedchemexpress.com
| Virus Strain | EC₅₀ (Effective Concentration, 50%) |
| HIV-1 (Wild-Type) | 17 nM |
| HIV-1 (L100I mutant) | 0.38 µM |
| HIV-1 (K103N mutant) | 2.64 µM |
| HIV-1 (Y181C mutant) | 1.85 µM |
| HIV-1 (E138K mutant) | 0.09 µM |
Data sourced from MedChemExpress. medchemexpress.com
The compound also shows an inhibitory activity (IC₅₀) of 30 nM against the non-nucleoside reverse transcriptase. medchemexpress.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H18F2N2O3S |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
5-cyclopropyl-6-(2,5-difluorophenyl)sulfanyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18F2N2O3S/c22-15-8-9-16(23)17(10-15)29-20-18(14-6-7-14)19(26)24-21(27)25(20)12-28-11-13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2,(H,24,26,27) |
InChI Key |
FAPXJUPETHRJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N(C(=O)NC2=O)COCC3=CC=CC=C3)SC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
Research Trajectory and Developmental Overview of Hiv 1 Inhibitor 49
In Silico and Rational Design Approaches for HIV-1 Inhibitor-49
The development of this compound was heavily reliant on structure-guided design principles. nih.gov This modern drug discovery approach utilizes the three-dimensional structure of the biological target—in this case, the HIV-1 reverse transcriptase enzyme—to design molecules that can bind to it with high affinity and specificity. While the specific computational software and algorithms used in the design of this compound are not extensively detailed in all publications, the term "structure-guided design" implies the use of techniques such as molecular modeling and the analysis of X-ray crystal structures of related inhibitors bound to the enzyme. nih.govnih.gov These methods allow medicinal chemists to visualize the interactions between the inhibitor and the enzyme at an atomic level, providing crucial insights for designing more potent and safer drugs. nih.gov
Precursor Compounds and Lead Identification in the Development of this compound
The direct precursor and lead compound for the development of this compound was an isopropyl-substituted HEPT analog, referred to as compound 2 in the primary research. nih.govkuleuven.be This earlier compound demonstrated potent inhibitory activity against wild-type HIV-1, with a half-maximal effective concentration (EC₅₀) of 63.0 nM. nih.govkuleuven.be However, its therapeutic potential was limited by its high cytotoxicity (CC₅₀ = 34.0 μM) and a consequently low selectivity index (SI) of 565. nih.govkuleuven.be The selectivity index, a ratio of a compound's cytotoxicity to its antiviral activity, is a critical measure of a drug's therapeutic window. A low SI indicates that the concentration at which the drug is effective against the virus is close to the concentration at which it becomes toxic to host cells. This significant drawback of the lead compound necessitated further chemical modifications to enhance its safety profile.
Research Rationale for the Specific Chemical Architecture of this compound
The specific chemical architecture of this compound was rationally designed to address the shortcomings of its precursor. The key strategic modification was the replacement of the isopropyl group at the C-5 position of the thymine (B56734) ring with a cyclopropyl (B3062369) group. nih.govkuleuven.be The rationale behind this change was to improve both the potency and the safety of the compound. The introduction of the rigid cyclopropyl ring was hypothesized to optimize the inhibitor's fit within the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase, thereby enhancing its inhibitory activity.
Furthermore, to refine its antiviral potency, a 2,5-difluoro substitution was introduced on the C-6 benzene (B151609) ring. nih.govkuleuven.be This strategic placement of fluorine atoms, a common practice in medicinal chemistry to modulate electronic properties and metabolic stability, resulted in this compound (compound 9h) exhibiting significantly increased inhibitory activity against wild-type HIV-1, with an EC₅₀ of 0.017 μM. nih.govkuleuven.be This represents a nearly four-fold increase in potency compared to the lead compound. nih.gov Crucially, the cytotoxicity was also reduced, leading to a much-improved selectivity index of over 2328. nih.govkuleuven.be These targeted modifications to the chemical architecture successfully achieved the research goal of creating a more potent and safer HEPT analog.
Compound Information Table
| Compound Name | Other Designations | Chemical Class | Key Structural Features |
| This compound | Compound 9h | HEPT analog | Cyclopropyl group at C-5, 2,5-difluoro substitution on C-6 benzene ring |
| Precursor Compound | Compound 2 | HEPT analog | Isopropyl group at C-5 |
Molecular Mechanism of Action of Hiv 1 Inhibitor 49
Target Identification and Validation: HIV-1 Reverse Transcriptase as the Primary Target
HIV-1 inhibitor-49, a novel analog of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), has been identified as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. medchemexpress.compnas.org Its primary molecular target is the viral enzyme, HIV-1 Reverse Transcriptase (RT). medchemexpress.compnas.org HIV-1 RT is a critical enzyme for the virus's life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. medchemexpress.com By inhibiting this enzyme, this compound effectively halts the viral replication process.
The classification of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI) further validates HIV-1 RT as its specific target. medchemexpress.compnas.org Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to a different, allosteric site on the enzyme. medchemexpress.com The potent inhibitory activity of this compound against wild-type HIV-1, with a 50% inhibitory concentration (IC50) of 30 nM for the RT enzyme and a 50% effective concentration (EC50) of 17 nM in cell culture, underscores the targeting of HIV-1 RT as its principal mechanism of action. asm.orgnih.gov
Detailed Enzymatic Inhibition Mechanism of this compound
The inhibitory action of this compound on HIV-1 RT is multifaceted, involving binding to an allosteric site, which in turn affects the enzyme's catalytic functions and conformational dynamics.
Allosteric Binding Site Interaction
As a member of the NNRTI class, this compound binds to a specific, hydrophobic pocket within the p66 subunit of the HIV-1 RT heterodimer. mdpi.complos.orgasm.org This site, known as the NNRTI-binding pocket (NNIBP), is located approximately 10 Å away from the polymerase active site. asm.org The binding of NNRTIs to this pocket is non-competitive with respect to the natural deoxynucleoside triphosphate (dNTP) substrates. nih.gov
For HEPT analogs, structural studies have revealed that interactions within this pocket are crucial for their inhibitory potency. acs.org Specifically, interactions with amino acid residues such as Tyr181 are a major determinant of the inhibitor's efficacy. acs.org The binding of the inhibitor induces a conformational change in the enzyme, which is key to its inhibitory effect. acs.org In the case of HEPT derivatives, the substituent on the pyrimidine (B1678525) ring can trigger a conformational switch in the protein structure, enhancing the stability of the inhibitor-enzyme complex. acs.org
Impact on Reverse Transcriptase Catalytic Activity
The binding of this compound to the allosteric site results in a significant reduction of the enzyme's catalytic efficiency. mdpi.com This allosteric modulation distorts the geometry of the polymerase active site, thereby hindering the process of DNA synthesis. nih.gov This inhibition is achieved not by preventing the binding of the template-primer or dNTPs, but by reducing the rate of dNTP incorporation. mdpi.com
Studies on NNRTIs have shown that their binding can induce an opening of the "fingers" and "thumb" subdomains of the p66 subunit. asm.org This conformational change can increase the dynamic sliding motion of the enzyme on the nucleic acid template and decrease the affinity for dNTP binding, ultimately leading to the potent inhibition of reverse transcription. asm.org The inhibitory concentrations for this compound against the wild-type enzyme and several resistant mutants are summarized in the table below.
| HIV-1 Strain | EC50 (µM) |
| Wild-Type (WT) | 0.017 nih.gov |
| L100I | 0.38 nih.gov |
| K103N | 2.64 nih.gov |
| Y181C | 1.85 nih.gov |
| E138K | 0.09 nih.gov |
Specificity of this compound Against Other Viral or Cellular Enzymes
The specificity of an antiviral agent is a critical determinant of its therapeutic index. NNRTIs, as a class, are known for their high specificity for HIV-1 RT, showing little to no activity against HIV-2 RT or other viral and cellular DNA polymerases. asm.orgmdpi.com This high degree of selectivity is attributed to the unique nature of the NNRTI-binding pocket, which is not conserved across different polymerases. asm.org
Studies on various NNRTI compounds have demonstrated their lack of inhibition of cellular DNA polymerases such as α, β, and γ. acs.org Research on fragment-based inhibitors has also shown selectivity for HIV-1 RT over Moloney murine leukemia virus (MoMLV) RT and the Klenow fragment of E. coli DNA polymerase I. asm.org
For this compound specifically, data indicates a favorable selectivity profile with little inhibition of key human cytochrome P450 (CYP) enzymes. asm.org This suggests a low potential for drug-drug interactions mediated by these enzymes.
| Enzyme | IC50 (µM) |
| CYP2C9 | 27.6 asm.org |
| CYP2C19 | 30.3 asm.org |
| Other CYPs | >50 asm.org |
| hERG | >50 asm.org |
Structural Biology and Intermolecular Interactions of Hiv 1 Inhibitor 49
Crystallographic Analysis of HIV-1 Reverse Transcriptase-JLJ649 Complex
The three-dimensional structure of the HIV-1 reverse transcriptase (Y181C mutant) in complex with JLJ649 has been determined by X-ray crystallography to a resolution of 2.75 Å (PDB ID: 6X49). osti.govpdbj.org This structural elucidation provides a precise atomic-level view of how the inhibitor binds to the NNRTI binding pocket (NNIBP) and offers a basis for understanding its mechanism of action and the impact of drug-resistance mutations.
Identification of Key Binding Residues and Structural Motifs
The binding of JLJ649 within the NNIBP is characterized by a network of interactions with several key amino acid residues of the p66 subunit of HIV-1 RT. The 2-naphthyl phenyl ether scaffold of the inhibitor orients itself within the hydrophobic pocket, making significant contacts that stabilize the complex.
A crucial interaction is observed between the inhibitor and the invariant tryptophan residue, Trp229. researchgate.netnih.gov Compounds that can maintain this interaction often retain better efficacy against resistance mutations. The chemical structure of JLJ649 allows its naphthyl ring to project towards this key residue.
The crystal structure reveals that the binding of JLJ649 involves both hydrophobic and hydrogen bonding interactions. The uracil (B121893) moiety of the inhibitor is positioned to potentially form hydrogen bonds with the main chain atoms of residues in the binding pocket, contributing to its binding affinity. The ether linkage provides flexibility, allowing the molecule to adopt a conformation that maximizes its interactions within the pocket.
| Interacting Residue | Type of Interaction |
| Trp229 | Hydrophobic |
| Tyr181 (mutated to Cys) | van der Waals |
| Tyr188 | Hydrophobic |
| Pro236 | Hydrophobic |
| Leu100 | van der Waals |
| Lys101 | van der Waals |
| Val106 | van der Waals |
Note: This table represents a summary of potential key interactions based on the structural context of the NNRTI binding pocket. The precise nature and strength of these interactions are further elucidated by computational and biophysical methods.
Conformational Changes Induced by HIV-1 Inhibitor-49 Binding
The binding of NNRTIs, including JLJ649, to the NNIBP is known to induce and stabilize a particular conformation of HIV-1 RT. This "open" conformation of the "fingers" and "thumb" subdomains of the p66 subunit is distinct from the "closed" conformation required for DNA polymerization. By locking the enzyme in this non-productive state, the inhibitor effectively prevents the catalytic activity of the reverse transcriptase.
The binding of JLJ649 results in subtle but significant local conformational adjustments within the NNIBP to accommodate the inhibitor. The flexibility of certain side chains of the binding pocket residues allows for an induced-fit mechanism, optimizing the shape and chemical complementarity between the enzyme and the inhibitor. These conformational changes are critical for the high-affinity binding and potent inhibitory activity of JLJ649.
Spectroscopic and Biophysical Characterization of JLJ649 Interactions
While specific spectroscopic and biophysical data for JLJ649 are not extensively detailed in the public domain, the characterization of similar NNRTIs provides a framework for understanding its interaction kinetics and thermodynamics. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of inhibitor binding.
For a related class of inhibitors, these studies have shown that binding is often an enthalpically driven process, with a significant contribution from the hydrophobic effect, which is consistent with the nature of the NNIBP. The potency of 2-naphthyl phenyl ethers against the Y181C RT mutation has been demonstrated through biochemical assays, highlighting the importance of structural features that can overcome common resistance mechanisms. researchgate.netnih.gov
Computational Modeling and Molecular Dynamics Simulations of JLJ649 Binding
Computational studies, including molecular docking and molecular dynamics (MD) simulations, play a vital role in complementing experimental structural data and providing insights into the dynamic nature of the inhibitor-enzyme interaction. For related 2-naphthyl phenyl ether inhibitors, computational design has been employed to predict modifications that could enhance potency against resistant strains. researchgate.netnih.gov
MD simulations can reveal the stability of the inhibitor within the binding pocket and the flexibility of different regions of the enzyme upon inhibitor binding. These simulations can also be used to calculate binding free energies, which can be correlated with experimental inhibitory activities. For instance, MD simulations of similar NNRTIs have shown how the inhibitor can stabilize the open conformation of the RT and how mutations can alter the binding mode and affinity of the inhibitor. These computational approaches are instrumental in the rational design of next-generation NNRTIs with improved resistance profiles.
Structure Activity Relationship Sar and Lead Optimization Studies of Hiv 1 Inhibitor 49 Analogs
Systematic Chemical Modifications and Their Impact on Inhibitory Potency
The journey to identify HIV-1 inhibitor-49, also referred to as compound 9h , involved a systematic process of chemical modifications, primarily centered on the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) scaffold. Researchers aimed to enhance the inhibitory potency and improve the safety profile of a previously identified lead compound.
A key study in this area focused on the lead optimization of a representative HEPT analog, compound 2 , which exhibited potent activity against wild-type HIV-1 with a half-maximal effective concentration (EC₅₀) of 63.0 nM. nih.gov However, this compound also presented high cytotoxicity, necessitating further refinement. The lead optimization strategy involved substituting the isopropyl group at the C-5 position of the uracil (B121893) ring with a cyclopropyl (B3062369) group. This modification was hypothesized to improve both potency and safety. nih.gov
Further modifications were explored on the C-6 benzene (B151609) ring of these novel cyclopropyl-substituted HEPT analogs. The introduction of various substituents at this position led to a range of inhibitory potencies against wild-type HIV-1. The most significant enhancement in activity was observed with a 2,5-difluoro substitution on the C-6 benzene ring, resulting in compound 9h (this compound). nih.gov This compound demonstrated a remarkable 4-fold increase in activity compared to the lead compound 2 , with an EC₅₀ of 17 nM against wild-type HIV-1. nih.gov
The following interactive table summarizes the impact of these systematic chemical modifications on the anti-HIV-1 potency.
| Compound | C-5 Substituent | C-6 Benzene Ring Substitution | Anti-HIV-1 Activity (WT, EC₅₀) |
| 2 (Lead) | Isopropyl | Unsubstituted | 63.0 nM |
| 9h (this compound) | Cyclopropyl | 2,5-Difluoro | 17 nM |
This table illustrates the potency gains achieved through targeted chemical modifications, highlighting the successful lead optimization that resulted in this compound.
The SAR studies revealed that the introduction of a cyclopropyl group at the C-5 position was a crucial modification for enhancing the therapeutic profile. nih.govresearchgate.net Additionally, the electronic effects of substituents on the C-6 phenyl ring played a significant role in modulating the inhibitory activity, with the 2,5-difluoro substitution proving to be optimal. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Series
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the broader family of HEPT analogs, to which this compound belongs, several QSAR studies have been conducted to elucidate the key physicochemical and structural features governing their anti-HIV-1 activity. nih.govnih.govresearchgate.netresearchgate.net
These analyses have consistently highlighted the importance of several descriptors in determining the inhibitory potency of HEPT derivatives. Key findings from various QSAR models include:
Hydrophobicity: The hydrophobic character of the substituents, particularly at the C-5 and C-6 positions, has been shown to be a critical factor. researchgate.net
Steric Factors: The size and shape of the substituents play a significant role in the interaction with the NNRTI binding pocket of the HIV-1 reverse transcriptase. researchgate.net
Electronic Properties: The electronic nature of the substituents on the phenyl ring can influence the binding affinity. Descriptors related to electronegativity and atomic charges have been found to be significant in some QSAR models. rsc.org
Conformational Flexibility: The ability of the molecule to adopt a specific conformation within the binding pocket is crucial for its inhibitory activity. Descriptors related to conformational changes have been identified as important factors. nih.govnih.gov
While a specific QSAR study exclusively on the cyclopropyl-substituted series leading to this compound is not extensively detailed in the public domain, the general principles derived from QSAR studies on HEPT analogs were instrumental in the rational design of these more potent inhibitors. The substitution of the isopropyl group with a more rigid cyclopropyl group, for instance, can be rationalized by its influence on the conformational properties of the molecule, potentially leading to a more favorable binding orientation. nih.gov
The following table summarizes some of the key parameters often considered in QSAR studies of HEPT analogs.
| QSAR Parameter | Description | Relevance to HEPT Analogs |
| LogP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule. |
| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group of atoms | Relates to the steric fit within the binding pocket. |
| Topological Indices | Numerical descriptors of molecular topology | Capture information about the size, shape, and branching of the molecule. |
| Electronic Parameters (e.g., Hammett constants) | Describe the electron-donating or electron-withdrawing nature of substituents | Influence electrostatic interactions with the target enzyme. |
This table provides an overview of the types of descriptors that are crucial for building predictive QSAR models for this class of compounds.
Identification of Key Pharmacophores and Functional Groups for Anti-HIV-1 Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the HEPT class of NNRTIs, including this compound, extensive research has led to the identification of a well-defined pharmacophore. researchgate.net
The key pharmacophoric features of HEPT analogs are:
A Hydrogen Bond Acceptor: The N3-H group of the uracil ring is a critical hydrogen bond donor that interacts with the main chain carbonyl oxygen of the Lys101 residue in the NNRTI binding pocket of HIV-1 reverse transcriptase. researchgate.net This interaction is a hallmark of many NNRTIs and is crucial for anchoring the inhibitor in the binding site.
Aromatic/Hydrophobic Regions: The C-6 phenyl group and the C-5 substituent (in this case, the cyclopropyl group) occupy a hydrophobic pocket. The phenyl ring is known to engage in π-π stacking interactions with aromatic residues in the binding site, such as Tyr181 and Tyr188. researchgate.net
The structure-guided design of this compound capitalized on this established pharmacophore. The introduction of the cyclopropyl group at the C-5 position was a strategic move to optimize the hydrophobic interactions in the "wing II" region of the butterfly-like binding mode of NNRTIs. nih.gov Furthermore, the 2,5-difluoro substitution on the C-6 phenyl ring likely enhances the electronic and hydrophobic interactions with the "wing I" region of the binding pocket, contributing to the observed increase in potency. nih.gov
The essential functional groups for the anti-HIV-1 activity of the this compound series can be summarized as follows:
| Functional Group | Position | Pharmacophoric Role |
| Uracil Ring | Core Scaffold | Provides the essential framework and the N3-H hydrogen bond donor. |
| Cyclopropyl Group | C-5 | Hydrophobic interaction; optimizes fit in the "wing II" region. |
| Substituted Phenyl Group | C-6 | Aromatic and hydrophobic interactions with key residues in the "wing I" region. |
| (2-Hydroxyethoxy)methyl Group | N-1 | Flexible linker extending towards the solvent-exposed area. |
This table highlights the critical molecular components and their roles in the anti-HIV-1 activity of this compound and its analogs.
Stereochemical Considerations in the Design of this compound Variants
Stereochemistry plays a pivotal role in the biological activity of many drugs, as enantiomers or diastereomers can exhibit significantly different potencies and safety profiles due to the chiral nature of biological targets. In the context of NNRTIs, the three-dimensional arrangement of atoms is critical for a precise fit into the non-symmetrical NNRTI binding pocket of the HIV-1 reverse transcriptase.
For the HEPT class of compounds, while the core uracil ring is achiral, the introduction of chiral centers can have a profound impact on their inhibitory activity. Although specific stereochemical studies on this compound itself are not widely published, general principles from related NNRTI series can be inferred.
For instance, in other classes of NNRTIs, it has been demonstrated that a single enantiomer is often responsible for the majority of the biological activity. The "inactive" enantiomer may not only be less potent but could also contribute to off-target effects or different metabolic profiles.
In the design of variants of this compound, any modification that introduces a chiral center would necessitate a careful evaluation of the stereoisomers. For example, if the cyclopropyl group were to be further substituted, this could create chiral centers. In such cases, the following considerations would be paramount:
Asymmetric Synthesis: The development of stereoselective synthetic routes to obtain enantiomerically pure compounds would be essential.
Biological Evaluation of Enantiomers: Each enantiomer would need to be individually tested for its anti-HIV-1 activity and cytotoxicity to determine the eutomer (the more active stereoisomer).
Computational Modeling: Molecular docking and other computational techniques could be employed to predict the binding modes of different stereoisomers and to rationalize the observed differences in activity.
Preclinical Efficacy and Antiviral Spectrum of Hiv 1 Inhibitor 49
In Vitro Antiviral Activity against Wild-Type HIV-1 Strains
HIV-1 inhibitor-49 has shown notable potency against wild-type HIV-1 strains in laboratory settings. The half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been a key metric in these evaluations. For this compound, the EC50 against wild-type HIV-1 was determined to be 0.03 µM. csic.es This level of activity is comparable to other potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). In similar studies, other compounds have also been evaluated for their anti-HIV activity. For instance, some 4-thiazolidinone (B1220212) derivatives have been shown to inhibit HIV-1 at a concentration of 0.204 µM. researchgate.net
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| Compound | Virus Strain | EC50 (µM) |
|---|---|---|
| This compound | Wild-Type | 0.03 csic.es |
Cell-based assays are crucial for understanding how an inhibitor affects viral replication within a cellular environment. asm.org These assays typically involve infecting susceptible cell lines, such as MT-4 or CEM-SS cells, with HIV-1 and then treating the cells with the inhibitor. asm.orgnih.gov The effectiveness of the inhibitor is then measured by assessing the reduction in viral replication, often through markers like p24 antigen levels or reverse transcriptase activity. asm.org For this compound, cell-based replication assays have confirmed its ability to suppress the replication of wild-type HIV-1 strains. csic.es The data from these assays corroborate the EC50 values, indicating that the compound effectively curtails viral propagation in a cellular context.
A critical aspect of any potential therapeutic agent is its selectivity, meaning its ability to inhibit the virus without harming the host cells. The selectivity index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50. frontiersin.org A higher SI value indicates a more favorable safety profile. While specific cytotoxicity data for this compound is not detailed in the provided search results, the general methodology involves exposing uninfected cells to the compound to determine the concentration at which it becomes toxic. frontiersin.org For a compound to be considered a viable candidate for further development, it must exhibit a high selectivity index, demonstrating potent antiviral activity at concentrations well below those that are toxic to cells. asm.orgmdpi.com
Mechanisms of Resistance to Hiv 1 Inhibitor 49
Identification of De Novo Resistance Mutations in HIV-1 Reverse Transcriptase
The emergence of drug-resistant variants is a hallmark of HIV-1 evolution under therapeutic pressure. nih.gov For HIV-1 inhibitor-49, specific mutations in the reverse transcriptase enzyme have been identified that confer reduced sensitivity to its inhibitory action.
Laboratory studies have isolated HIV-1 RT mutants with specific single amino acid changes that result in decreased susceptibility to this compound. The primary mutations identified are N255D (an asparagine to aspartic acid substitution at position 255) and N265D (an asparagine to aspartic acid substitution at position 265). nih.govnih.gov Viruses carrying these single mutations have been shown to be compromised in their replication capacity. nih.gov
Additionally, research has shown that some mutations primarily associated with resistance to nucleoside reverse transcriptase inhibitors (NRTIs) can confer low-level cross-resistance to this compound. nih.gov These include mutations such as K65R, E89G, and M184V, with the K65R mutation showing the highest level of resistance among this group. nih.gov In contrast, other NRTI-resistant variants, such as those with T215Y/M41L (associated with AZT resistance) or L74V (associated with ddI and ddC resistance), remained sensitive to the inhibitor. nih.gov
Table 1: Single Amino Acid Substitutions and Susceptibility to this compound
| Mutation in Reverse Transcriptase | Effect on Susceptibility | Primary Inhibitor Class |
|---|---|---|
| N255D | Mild Resistance | This compound (Aptamer) |
| N265D | Resistance | This compound (Aptamer) |
| K65R | Low-level Resistance (~5-fold) | NRTI |
| M184V | Low-level Resistance (~2-5 fold) | NRTI |
| E89G | Low-level Resistance (~2-5 fold) | NRTI |
| T215Y/M41L | Sensitive | NRTI |
| L74V | Sensitive | NRTI |
While single mutations can confer low-level resistance, the combination of multiple mutations can lead to a significantly higher level of resistance to this compound. Specifically, the presence of both the N255D and N265D mutations in the same reverse transcriptase enzyme (Dbl mutant) results in high-level resistance. nih.govnih.gov This additive or synergistic effect highlights the virus's capacity to evolve and overcome inhibitory pressure through the accumulation of genetic changes. The Dbl mutant RT was found to be resistant to most aptamers tested in one study. nih.gov
Biochemical Characterization of Resistant Reverse Transcriptase Variants
The primary mechanism by which the N255D and N265D mutations confer resistance is through the reduction of the binding affinity of this compound to the reverse transcriptase enzyme. nih.gov As a competitive inhibitor that mimics the RT's nucleic acid substrate, the inhibitor's efficacy is directly tied to its ability to bind tightly to the enzyme. nih.gov Electrophoretic gel mobility shift assays have been used to demonstrate this altered binding, confirming that the mutant enzymes have a reduced affinity for the aptamer inhibitor. nih.gov
The mutations that confer resistance to this compound also have a significant negative impact on the normal function of the reverse transcriptase enzyme. All three mutant RTs (N255D, N265D, and the double mutant) display severe processivity defects. nih.gov Processivity is the enzyme's ability to catalyze consecutive reactions without releasing its substrate. A defect in this area suggests that the mutations alter the enzyme's stability or its interaction with the template-primer, which could be a result of changes in the enzyme's conformational dynamics. nih.gov This enzymatic impairment also affects the ribonuclease H (RNase H) function of RT, further contributing to the compromised replication fitness of viruses carrying these mutations. nih.gov
Genetic Barrier to Resistance Development for this compound
The "genetic barrier to resistance" refers to the number of mutations required for a virus to overcome the inhibitory effect of a drug. nih.gov For this compound, the genetic barrier appears to be significant. Although resistance can be generated in the laboratory through specific mutations, these same mutations impose a substantial fitness cost on the virus. nih.gov
The N255D and N265D mutations, alone or in combination, lead to the production of replication-defective virions. nih.govnih.gov The overlap between the binding site of the aptamer and the binding site for the natural template-primer substrate means that mutations reducing inhibitor binding also negatively affect the fundamental interaction required for viral replication. nih.gov This inherent trade-off, where resistance comes at the cost of viral fitness, suggests a high barrier to the emergence of viable, resistant variants in a clinical setting. The significant impact on multiple RT enzymatic activities caused by these mutations could contribute to preventing the development of resistance in vivo. nih.gov
Strategies to Circumvent or Delay Resistance Emergence
Several strategies are being explored to combat the emergence of resistance to gp41-targeting fusion inhibitors. These approaches aim to enhance the durability of these antiviral agents and maintain their effectiveness over time.
One key strategy is the development of next-generation inhibitors with improved potency and a higher genetic barrier to resistance. For instance, short-peptide fusion inhibitors like MTSC22 and HP23, which are based on the M-T hook structure, have demonstrated high genetic barriers to resistance. asm.org These compounds are designed to target the conserved gp41 pocket with high affinity, making it more difficult for the virus to develop resistance through single mutations. asm.org
Another critical approach is the use of combination therapy. nih.govnih.gov Combining antiretroviral agents with different mechanisms of action can provide more complete viral suppression and limit the emergence of drug-resistant strains. nih.gov For fusion inhibitors, this could involve co-administration with drugs that target other stages of the HIV-1 life cycle, such as reverse transcriptase inhibitors, protease inhibitors, or integrase inhibitors. nih.gov The rationale behind this strategy is that the virus would need to acquire multiple mutations simultaneously to overcome the effects of all drugs in the regimen, a statistically less probable event.
Furthermore, understanding the specific resistance pathways allows for the design of inhibitors that are less susceptible to known resistance mutations. For example, knowledge of the E49K mutation's role in conferring resistance can guide the development of new inhibitors that maintain their binding affinity despite this change in the gp41 protein. asm.orgresearchgate.net
Research into the structural and dynamic ensembles of HIV-1 protease has shown that mutations outside the active site can still confer drug resistance by causing subtle but significant rearrangements in the protein's structure. acs.org Applying similar principles to gp41 could lead to the design of more robust fusion inhibitors.
Finally, targeting host cellular factors that are essential for viral replication is another avenue being explored to overcome drug resistance. frontiersin.orgnih.gov By targeting host proteins, the selective pressure on the virus to mutate is reduced, potentially leading to more durable antiviral effects.
Detailed Research Findings on Resistance Mutations:
Several key mutations in the gp41 protein have been identified as conferring resistance to fusion inhibitors targeting the gp41 pocket.
E49K: This substitution, located in the N-heptad repeat region of gp41, confers high resistance to pocket-targeting inhibitors. asm.orgnih.gov The E49K mutation reduces the binding affinity of the inhibitors, in part through electrostatic repulsion. asm.org
N126K: Found in the C-heptad repeat region, this mutation often acts as a secondary mutation that enhances the resistance conferred by primary mutations like E49K. asm.orgnih.gov It can boost resistance by enhancing the interaction between the viral NHR and CHR helices. nih.gov
L57R: This mutation at the inhibitor-binding site can dramatically disrupt the binding of the inhibitor. asm.org Unlike E49K and N126K which stabilize the six-helical bundle (6-HB) core of gp41, L57R can destabilize it. asm.org
E136G: Located in the C-terminal heptad repeat region, this mutation also contributes to high-level resistance and can destabilize the 6-HB structure. asm.org
Interestingly, the acquisition of these resistance mutations can sometimes come at a cost to the virus, leading to impaired function of the HIV-1 Env protein and a decrease in the virus's entry efficiency. asm.orgnih.gov
| Mutation | Location in gp41 | Effect on Inhibitor Binding | Impact on Viral Fitness |
| E49K | N-heptad repeat | Significantly reduced affinity | Can impair Env function |
| N126K | C-heptad repeat | Enhances resistance of primary mutations | Can enhance NHR-CHR interaction |
| L57R | Inhibitor-binding site | Dramatically disrupts binding | Can destabilize 6-HB |
| E136G | C-terminal heptad repeat | Contributes to high resistance | Can destabilize 6-HB |
Preclinical Pharmacological Profile of Hiv 1 Inhibitor 49
Absorption and Distribution Studies in Animal Models
The initial assessment of a drug candidate's behavior in a biological system begins with understanding its absorption and distribution. These studies are critical for determining how the compound reaches its target sites and its potential for systemic exposure.
Oral Bioavailability in Preclinical Species (e.g., Rats)
Preclinical studies in rats have indicated that HIV-1 inhibitor-49 demonstrates excellent oral bioavailability. Following a single oral administration, the compound is effectively absorbed, suggesting its potential suitability for oral therapeutic use.
Tissue Distribution in Animal Models
Information regarding the specific tissue distribution of this compound in animal models is not detailed in the available scientific literature. Comprehensive tissue distribution studies are necessary to understand the extent to which the compound penetrates various tissues, including viral reservoirs.
Metabolism and Excretion Pathways in Preclinical Systems
Understanding the metabolic fate of a drug is fundamental to predicting its efficacy and potential for drug-drug interactions. In vitro assessments provide early insights into how a compound is processed and eliminated.
In Vitro Hepatic Metabolism Assessment (e.g., CYP Enzyme Inhibition)
This compound has been evaluated for its potential to inhibit key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. In vitro assays using CHO-hERG cells showed that the compound has a low potential for clinically significant CYP-mediated drug interactions.
Specifically, it exhibited weak inhibition of CYP2C9 and CYP2C19, with IC50 values well outside of expected therapeutic concentrations. For other tested CYP enzymes, the inhibitory activity was even lower, with IC50 values exceeding 50 μM.
Table 1: In Vitro CYP Enzyme Inhibition Profile of this compound
| CYP Enzyme | IC50 (μM) |
|---|---|
| CYP2C9 | 27.6 |
| CYP2C19 | 30.3 |
| Other CYPs | >50 |
Identification of Major Metabolites in Animal Models
Data identifying the major metabolites of this compound in preclinical animal models have not been reported in the available literature. Such studies would be required to fully characterize its clearance pathways and the pharmacological activity of any metabolites.
Pharmacokinetic Evaluation in Animal Models
Pharmacokinetic studies are essential for characterizing the time course of a drug's absorption, distribution, metabolism, and excretion. Preclinical evaluations in animal models provide the foundational data for predicting human pharmacokinetics.
This compound is reported to possess favorable pharmacokinetic profiles in preclinical models. However, specific quantitative parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) in animal models are not specified in the currently accessible research. These parameters are crucial for establishing a compound's exposure profile and for designing future clinical studies.
Half-Life and Clearance Rates in Preclinical Species
The pharmacokinetic profile of this compound was investigated in several preclinical species, including rats, dogs, and monkeys, to determine its half-life and clearance rates. These studies revealed species-dependent variations in its pharmacokinetic parameters.
Following intravenous administration, this compound exhibited a short half-life, ranging from 0.3 to 1.2 hours across the species tested. nih.gov This was attributed to a moderate steady-state volume of distribution, which was observed to be between 0.4 and 0.6 liters per kilogram. nih.gov In rats, the total body clearance was considered intermediate, while in dogs and monkeys, it was low. nih.gov
Oral administration of the compound resulted in prolonged absorption in rats and monkeys, leading to an apparent terminal half-life of 2.1 and 6.5 hours, respectively. nih.gov In rats, linear pharmacokinetics were observed with intravenous doses between 1 and 5 mg/kg and oral doses between 5 and 25 mg/kg. nih.gov
Further investigation in rats revealed that both renal and hepatic pathways contribute to the elimination of this compound. nih.gov Approximately 30% of the total elimination was attributed to renal clearance, with the remaining 70% being accounted for by hepatic clearance, primarily through oxidative metabolism. nih.gov
The table below summarizes the key pharmacokinetic parameters of this compound in different preclinical species.
| Preclinical Species | Route of Administration | Half-Life (t½) | Total Body Clearance |
| Rat | Intravenous | 0.3 - 1.2 hours | Intermediate |
| Oral | 2.1 hours | ||
| Dog | Intravenous | 0.3 - 1.2 hours | Low |
| Monkey | Intravenous | 0.3 - 1.2 hours | Low |
| Oral | 6.5 hours |
Exposure-Response Relationships in Preclinical Studies
Preclinical studies were conducted to establish the relationship between the exposure to this compound and its pharmacological response. These investigations provided insights into the concentrations required for antiviral efficacy.
In toxicology studies, this compound was found to be well-tolerated in rats at daily doses of 100 mg/kg for a duration of two weeks, and in dogs at doses of 90 mg/kg for ten days. A key finding from these studies was that in all three preclinical species (rats, dogs, and monkeys), the plasma levels of the drug surpassed the concentrations required to achieve half-maximal inhibition of viral replication in vitro.
Furthermore, a dose-proportional increase in the area under the curve (AUC) and maximum concentration (Cmax) was observed in rats for oral doses ranging from 5 to 25 mg/kg. nih.gov This indicates a predictable relationship between the administered dose and the systemic exposure to the compound within this dose range.
The potent in vitro anti-HIV-1 activity of this compound, with a median EC50 of 0.04 μM against a panel of laboratory and clinical isolates, underscores the relevance of achieving plasma concentrations that exceed this threshold. nih.gov The preclinical data confirm that the dosing regimens used in these animal models resulted in systemic exposures sufficient to exert the expected antiviral effect.
Combination Strategies and Synergistic Interactions with Hiv 1 Inhibitor 49 Preclinical
In Vitro Assessment of Combinatorial Antiviral Activity
Currently, there is a lack of publicly available scientific literature detailing the in vitro assessment of HIV-1 inhibitor-49 in combination with other antiretroviral agents.
Synergy Studies with Other Classes of HIV-1 Inhibitors (e.g., NRTIs, PIs, INSTIs)
No specific data from synergy studies involving this compound and other major classes of HIV-1 inhibitors, such as Nucleoside Reverse Transcriptase Inhibitors (NRTIs), Protease Inhibitors (PIs), or Integrase Strand Transfer Inhibitors (INSTIs), are available in the public domain. Such studies would be essential to determine if combining this compound with these agents results in synergistic, additive, or antagonistic effects on viral replication.
Combination Index Analysis
Without data from combination studies, a Combination Index (CI) analysis for this compound with other antiretrovirals has not been performed or published. The CI is a quantitative measure used to assess the nature of drug-drug interactions, where a CI value less than, equal to, or greater than one indicates synergy, additivity, or antagonism, respectively.
Preclinical Combination Efficacy in Cellular or Ex Vivo Models
There are no published preclinical studies demonstrating the efficacy of this compound in combination with other antiretroviral drugs in cellular or ex vivo models. Such research would be vital for understanding how the observed in vitro interactions translate to a more biologically relevant environment, such as in primary human immune cells.
Theoretical Basis for Synergistic Mechanisms
Given the absence of combination data for this compound, any discussion of the theoretical basis for synergistic mechanisms would be purely speculative. In general, synergy between antiretroviral drugs often arises from their action on different stages of the HIV-1 life cycle. For instance, combining a protease inhibitor with a reverse transcriptase inhibitor targets two distinct and essential viral enzymes. However, without experimental evidence, it is not possible to propose a specific synergistic mechanism for this compound in combination with other agents.
Future Research Directions and Unaddressed Questions for Hiv 1 Inhibitor 49
Elucidation of Additional Molecular Interactions
A deeper understanding of the molecular interactions between HIV-1 inhibitor-49 and its target, the HIV-1 reverse transcriptase (RT), is fundamental. While it is known to be a HEPT analog and a non-nucleoside reverse transcriptase inhibitor, the precise binding kinetics and the specific molecular forces governing its interaction with both wild-type and mutant forms of RT require further detailed characterization. medchemexpress.commedchemexpress.cominvivochem.cn Advanced techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural data, revealing the exact orientation and key contact points of the inhibitor within the NNRTI binding pocket. nih.gov
Furthermore, computational studies, including molecular dynamics simulations, can offer insights into the dynamic nature of these interactions and help to explain the inhibitor's resilience or susceptibility to resistance mutations. biorxiv.org Understanding these nuances at a molecular level is critical for the rational design of more potent and durable analogs.
Exploration of Novel Delivery Systems for this compound
Although this compound exhibits good oral bioavailability, investigating novel delivery systems could enhance its therapeutic index and patient compliance. medchemexpress.commedchemexpress.com Nanotechnology-based approaches, such as encapsulation in polymeric nanoparticles like poly lactic-co-glycolic acid (PLGA), could offer controlled release and targeted delivery, potentially reducing dosing frequency and off-target effects. researchgate.netyoutube.com Other strategies, including the use of lipid-based carriers or the development of long-acting injectable formulations, could also be explored to improve its pharmacokinetic profile. researchgate.net These advanced delivery systems may be particularly beneficial for reaching viral reservoirs in tissues where drug penetration is limited.
Investigation of this compound in Complex Preclinical Models
To date, preclinical evaluation of this compound has been conducted in mouse models, demonstrating a lack of acute toxicity. medchemexpress.commedchemexpress.com However, to better predict its efficacy in humans, further studies in more complex preclinical models are warranted. Humanized mouse models, which possess a reconstituted human immune system, offer a more physiologically relevant platform to assess the antiviral activity of this compound against a broader range of HIV-1 strains and to study its impact on viral reservoirs. mdpi.com Additionally, ex vivo studies using human tissue explants can provide valuable data on the inhibitor's ability to block viral replication at mucosal surfaces, a critical aspect of preventing sexual transmission of HIV-1. nih.gov
Design of Next-Generation Analogs with Enhanced Resistance Profiles
The emergence of drug resistance is a major challenge in HIV-1 therapy. nih.gov While this compound has shown a higher selectivity index against wild-type HIV-1 compared to some mutant strains, the development of next-generation analogs with an even more robust resistance profile is a key research priority. medchemexpress.commedchemexpress.com Structure-based drug design, informed by the molecular interaction studies mentioned earlier, can guide the synthesis of new compounds that maintain potency against common NNRTI-resistant mutations. nih.gov By modifying the chemical structure to establish different or more extensive interactions within the NNRTI binding pocket, it may be possible to create analogs that are less susceptible to the effects of single-point mutations in the reverse transcriptase enzyme. elifesciences.org
Expanding the Antiviral Spectrum of this compound Derived Compounds
Future research should also investigate the potential of compounds derived from this compound to exhibit a broader antiviral spectrum. While its primary activity is against HIV-1, modifications to the core structure could potentially yield compounds with activity against other retroviruses or even unrelated viruses. medchemexpress.commedchemexpress.compnas.org High-throughput screening of a library of this compound analogs against a panel of different viruses could identify unexpected antiviral activities. Furthermore, exploring the potential for synergistic effects when combined with other classes of antiretroviral drugs could lead to more effective combination therapies with a higher barrier to resistance. asm.org
Q & A
Q. What guidelines govern clinical virology data submission for HIV-1 inhibitors?
- Regulatory Framework : Follow CDE guidelines for clinical resistance studies, including database standardization (e.g., Stanford HIVdb format), statistical analysis of virologic failure rates, and stratification by baseline viral load/genotype .
- Key Requirements : Report 95% confidence intervals for regression analyses of drug exposure-response relationships .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
